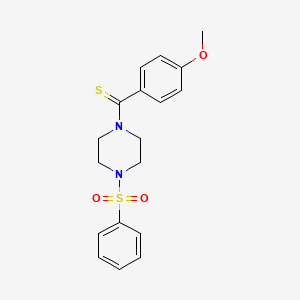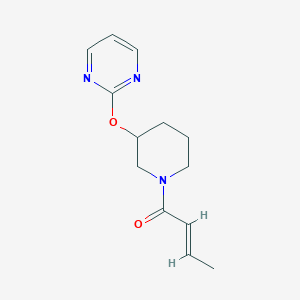![molecular formula C15H13Cl2N3O2S B2550756 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 1020252-10-1](/img/structure/B2550756.png)
2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various hydrazinecarbothioamide derivatives has been a subject of interest due to their potential biological activities. In the context of 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide, although this specific compound is not directly mentioned, related compounds have been synthesized and characterized. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . Similarly, N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxyamide was synthesized by reacting N-(3-methylphenyl)-trichloroacetamides with 2,4-dichlorophenoxy acetyl hydrazine . These methods typically involve the condensation of hydrazine derivatives with various reagents to form the desired carbothioamide compounds.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxyamide was confirmed by elemental analysis, 1H NMR, and IR . The crystal structure of related compounds, such as (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide, reveals that the acenapthylene ring system and the hydrazinecarbothioamide unit are essentially coplanar . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.
Chemical Reactions Analysis
The reactivity of hydrazinecarbothioamide derivatives is often explored through their ability to form complexes with metals or act as ligands in various chemical reactions. For instance, 2-[(2-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide was used to form chelates with Ni(II) and Cu(II) ions, indicating its potential as a ligand . Additionally, N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide has been investigated as a fluorescent sensor for Fe(III), demonstrating the compound's reactivity and potential application in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives are often determined by their molecular structure. For example, the crystal structure of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide is stabilized by various hydrogen bonding interactions, which can influence its solubility and stability . The frontier molecular orbital analysis of the same compound provides insights into its electronic properties and reactivity . These properties are essential for predicting the behavior of these compounds in biological systems and their potential use in pharmaceutical applications.
科学的研究の応用
Synthesis and Characterization :
- A study by Ramadan (2019) involved the synthesis and mass spectrometry of related hydrazinecarbothioamide compounds. This research highlighted the importance of these compounds in the field of synthetic chemistry and their potential applications in various domains (Ramadan, 2019).
Antioxidant Activity :
- Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. The study found that some of these compounds exhibited excellent antioxidant properties, suggesting their potential use in combating oxidative stress-related diseases (Bărbuceanu et al., 2014).
Hypoglycemic Activity :
- Chaubey and Pandeya (1989) reported the hypoglycemic activity of carbothioamides and related 1,2,4-thiodiazolidines. Their findings suggested the potential of these compounds in managing blood sugar levels, which could be significant in the treatment of diabetes (Chaubey & Pandeya, 1989).
Antibacterial Agents :
- Desai et al. (2008) conducted a study on thiosemicarbazides and related derivatives for their potential as antibacterial agents. This research is crucial in the search for new antibacterial compounds, especially in the face of increasing antibiotic resistance (Desai et al., 2008).
Anticonvulsant Agents :
- Archana and Chaudhary (2020) synthesized novel compounds including hydrazine carbothioamides and evaluated them for anticonvulsant activity. This indicates the potential use of these compounds in the treatment of epilepsy or seizure disorders (Archana & Chaudhary, 2020).
Chemical Complexes and Electrochemistry :
- Hosseini-Yazdi et al. (2015) synthesized new bis(thiosemicarbazone) ligands and their metal complexes, highlighting their potential applications in electrochemistry and coordination chemistry (Hosseini-Yazdi et al., 2015).
Molecular Modeling :
- Some studies also involve molecular modeling and atomic charges of heteroatoms in compounds, which are crucial for understanding their chemical behavior and potential applications in various fields.
将来の方向性
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce apoptosis and cell cycle arrest .
Biochemical Pathways
Related compounds have been found to activate the atm/atr-chk1-cdc25a signaling pathway, leading to s phase arrest in cell cycle .
Result of Action
Related compounds have been found to induce apoptosis and cell cycle arrest .
特性
IUPAC Name |
1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNGYPZLZGDJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2550687.png)


![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)

![methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2550696.png)